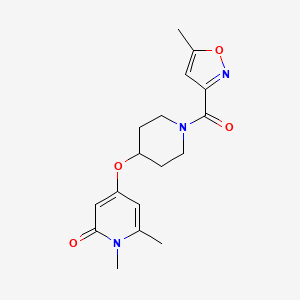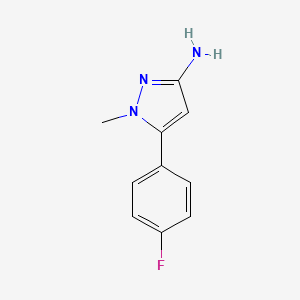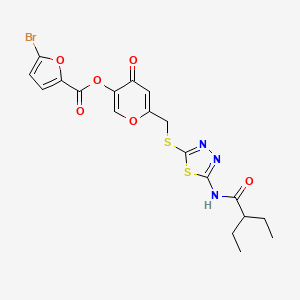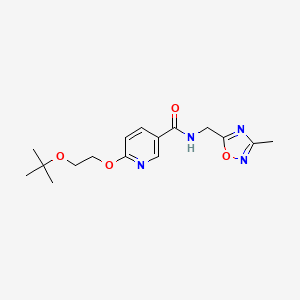![molecular formula C14H24N2O3 B2925768 4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile CAS No. 1436361-76-0](/img/structure/B2925768.png)
4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile, also known as MPCC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
科学的研究の応用
Organic Synthesis and Catalysis
The compound has been explored in the context of organic synthesis, particularly in reactions catalyzed by cobalt carbonyl complexes. For example, the hydroesterification of butadiene to produce methyl 3-pentenoate and dimethyl adipate in the presence of pyridine bases demonstrates its potential role in catalytic processes and the synthesis of esters and adipates (Matsuda, 1973).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of 4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile have been optimized as potent inhibitors of Src kinase activity, indicating their significance in the development of cancer therapeutics. These derivatives exhibit potent inhibition of Src-mediated cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Polymer Science
The compound is also relevant in the field of polymer science, where it is used in copolymeric systems. These systems exhibit photoinitiation efficiencies and are investigated for their potential in ultraviolet-curable pigmented coatings, demonstrating the compound's utility in material science and engineering (Angiolini et al., 1997).
Material Science
Further applications are seen in material science, where morpholine derivatives, including 4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile, are utilized in the synthesis of luminescent materials and the study of hydrogen bonding in quinoline and isoquinoline. These studies contribute to our understanding of molecular interactions and the development of new materials with specific optical properties (Anton & Moomaw, 1977).
Chemical Sensing
The compound's derivatives have also been designed as chemosensors for the selective recognition of Pd2+ ions. These sensors exhibit fluorescence turn-off performances upon binding with Pd2+, indicating their potential applications in environmental monitoring and the detection of heavy metal ions (Shally et al., 2020).
特性
IUPAC Name |
4-[3-(4-methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2)8-12(3)19-6-4-14(17)16-5-7-18-10-13(16)9-15/h11-13H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRLZRQHEONIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OCCC(=O)N1CCOCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)

![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)

![1-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2925691.png)


![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

![2-iodo-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2925700.png)
![1'-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2925704.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925706.png)
